(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
CAS No.:
Cat. No.: VC14755412
Molecular Formula: C20H23ClFN5O
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23ClFN5O |
|---|---|
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | [1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H23ClFN5O/c21-18-5-6-19(24-23-18)26-9-7-15(8-10-26)20(28)27-13-11-25(12-14-27)17-3-1-16(22)2-4-17/h1-6,15H,7-14H2 |
| Standard InChI Key | QIZGFBHUSZLLSU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=NN=C(C=C4)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a 6-chloropyridazin-3-yl group attached to a piperidin-4-yl ring, which is further connected via a methanone bridge to a 4-(4-fluorophenyl)piperazine moiety. This trifunctional design integrates:
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Pyridazine: A nitrogen-rich aromatic heterocycle known for electron-deficient properties, facilitating interactions with biological targets.
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Piperidine and Piperazine: Saturated six-membered rings with nitrogen atoms, commonly found in CNS-active compounds due to their ability to cross the blood-brain barrier .
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4-Fluorophenyl Group: A hydrophobic aromatic substituent that enhances binding affinity to protein pockets through van der Waals interactions .
Physicochemical Properties
Key parameters derived from computational and experimental data include:
The chlorine atom at position 6 of the pyridazine ring contributes to electrophilicity, while the fluorine on the phenyl group enhances metabolic stability by resisting oxidative degradation. The compound’s moderate polarity (TPSA = 67.8 Ų) suggests reasonable solubility in polar aprotic solvents, though passive membrane permeability may be limited .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of this compound typically follows a multi-step protocol involving:
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Pyridazine Functionalization: Introduction of chlorine at position 6 via electrophilic substitution using POCl₃ or PCl₅.
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Piperidine-Piperazine Coupling: A Buchwald-Hartwig amination or Ullmann-type reaction to link the piperidine and piperazine moieties .
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Methanone Bridge Formation: Employing carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine amine and piperazine carbonyl.
Notably, intermediates such as 1-(6-chloropyridazin-3-yl)piperidin-4-amine (PubChem CID: 6416423) serve as critical precursors, with yields optimized through microwave-assisted synthesis .
Structural Analogues and SAR Insights
Modifications to the core structure have been explored to enhance bioavailability:
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Piperazine Substitution: Replacing the 4-fluorophenyl group with indole or triazolo-pyridine moieties improves affinity for serotonin receptors .
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Chlorine Replacement: Substituting chlorine with trifluoromethyl groups increases metabolic stability but reduces solubility .
Research Gaps and Future Directions
Despite promising structural features, critical gaps persist:
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Pharmacokinetic Profiling: No data exist on oral bioavailability, plasma protein binding, or CYP450 interactions.
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Target Validation: Hypothesized mechanisms (e.g., serotonin receptor modulation) require in vitro binding assays.
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Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
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